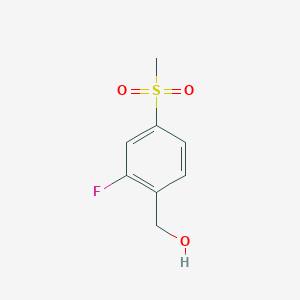

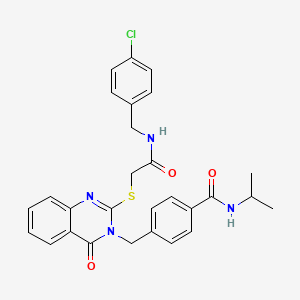

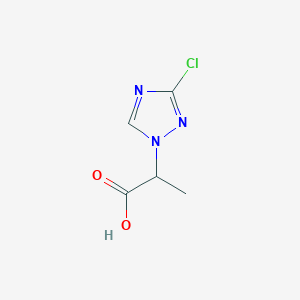

![molecular formula C25H30N6O3S B2392071 1-(6-{[(2,3-二氢-1H-茚-1-基)氨基甲酰基]甲基}-7-氧代-6H,7H-[1,3]噻唑并[4,5-d]嘧啶-2-基)-N-(丙-2-基)哌啶-4-甲酰胺 CAS No. 1251582-68-9](/img/structure/B2392071.png)

1-(6-{[(2,3-二氢-1H-茚-1-基)氨基甲酰基]甲基}-7-氧代-6H,7H-[1,3]噻唑并[4,5-d]嘧啶-2-基)-N-(丙-2-基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their biological activities.

科学研究应用

抗利什曼原虫活性

该化合物作为一种抗利什曼原虫剂显示出潜力。研究人员使用后 Ugi 修饰策略合成了一系列独特的官能化 2,3-二氢-1H-吡咯并[3,4-b]喹啉-1-酮衍生物。在这些衍生物中,化合物 5m 表现出潜在的体外抗利什曼原虫活性,其抗无鞭毛体 IC50 为 8.36 μM。 体内评估表明,在感染的 Balb/c 小鼠中,该化合物对肝脏和脾脏寄生虫负担表现出明显的抑制作用(分别为 56.2% 和 61.1%) .

铑催化的螺环化

该化合物还在合成化学中得到了探索。铑(III) 催化的 2-芳基-1,4-苯并恶嗪与 4-羟基-2-炔酸酯的 [3 + 2] 螺环化导致了高度刚性的螺内酯的合成。 该反应通过 C–H 活化、C–H 环化和内酯化级联进行 .

抗微生物特性

从 2,3-二氢-1H-茚-1-酮衍生出的两种氟化查尔酮支架因其抗微生物活性而受到研究。化合物 (E)-2-(4-(三氟甲基)亚苄基)-2,3-二氢-1H-茚-1-酮 (TFMBD-1) 和 (E)-2-(4-(三氟甲氧基)亚苄基)-2,3-二氢-1H-茚-1-酮 (TFMBD-2) 被合成并进行了计算研究。 评估了它们的抗微生物特性,为潜在的应用提供了见解 .

作用机制

The mechanism of action of N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of enzymes such as HDAC6, MMP-9, and COX-2, which are involved in cancer progression and inflammation. It has also been shown to modulate the activity of receptors such as NMDA and PPAR-gamma, which are involved in Alzheimer's disease and metabolic disorders.

Biochemical and Physiological Effects:

N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of oxidative stress and inflammation, which are associated with various diseases. It has also been found to improve mitochondrial function and energy metabolism, which are important for cell survival and function.

实验室实验的优点和局限性

The advantages of using N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide in lab experiments include its high potency and selectivity towards specific molecular targets. It also has good stability and solubility in various solvents. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated before use in vivo.

未来方向

There are several future directions for the scientific research of N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide. These include:

1. Further investigation of its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammation.

2. Development of more potent and selective analogs of this compound for improved therapeutic efficacy.

3. Evaluation of its pharmacokinetic and pharmacodynamic properties in vivo for better understanding of its mechanism of action and potential side effects.

4. Investigation of its potential use in combination therapy with other drugs for synergistic effects.

5. Development of novel drug delivery systems for improved bioavailability and targeted delivery of this compound to specific tissues and organs.

Conclusion:

In conclusion, N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide is a promising chemical compound that has shown potential therapeutic properties in various diseases. Its mechanism of action involves its interaction with various molecular targets in the body, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand its therapeutic potential and develop more potent and selective analogs for clinical use.

合成方法

The synthesis of N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-6-morpholin-4-ylpyridine-3-carbonitrile with 3-methylbenzoyl chloride and thiourea in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is purified by recrystallization or column chromatography.

属性

IUPAC Name |

1-[6-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-propan-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O3S/c1-15(2)27-23(33)17-9-11-30(12-10-17)25-29-22-21(35-25)24(34)31(14-26-22)13-20(32)28-19-8-7-16-5-3-4-6-18(16)19/h3-6,14-15,17,19H,7-13H2,1-2H3,(H,27,33)(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJXRKVFIMCNSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4CCC5=CC=CC=C45 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

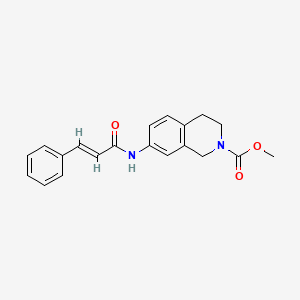

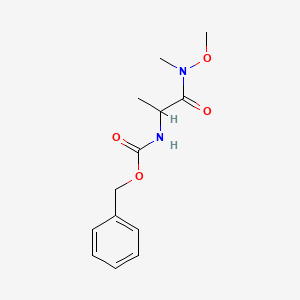

![2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2391989.png)

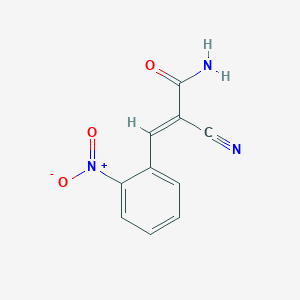

![N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide](/img/structure/B2391996.png)

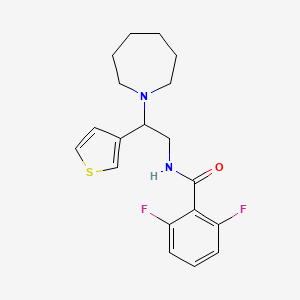

![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2392001.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)